molecular formula C16H29N3O2 B8561951 ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate

ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B8561951
M. Wt: 295.42 g/mol
InChI Key: OSQZRXKCNGWHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a carboxylic acid ethyl ester and a diethylamino-ethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a 1,4-dicarbonyl compound and an amine.

    Introduction of the Carboxylic Acid Ethyl Ester Group: This can be achieved through esterification reactions using appropriate reagents such as ethyl alcohol and a carboxylic acid derivative.

    Attachment of the Diethylamino-Ethylamino Group: This step involves nucleophilic substitution reactions where the diethylamino-ethylamino group is introduced to the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or a drug candidate.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethanol: A related compound with similar functional groups but a simpler structure.

    2-(Dimethylamino)ethanol: Another similar compound with a dimethylamino group instead of a diethylamino group.

Uniqueness

ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate is unique due to its combination of a pyrrole ring, a carboxylic acid ethyl ester, and a diethylamino-ethylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H29N3O2

Molecular Weight

295.42 g/mol

IUPAC Name

ethyl 2-[2-[2-(diethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C16H29N3O2/c1-5-19(6-2)11-10-17-9-8-14-15(13(4)12-18-14)16(20)21-7-3/h12,17-18H,5-11H2,1-4H3

InChI Key

OSQZRXKCNGWHBO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCCC1=C(C(=CN1)C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 2-[(2-diethylamino-ethylcarbamoyl)-methyl]-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (310 mg, 1 mmol) in anhydrous tetrahydrofuran (2 ml) was added dropwise slowly with 1M borane-tetrahydrofuran complex in tetrahydrofuran (3 ml, 3 mmol) under an argon atmosphere. Upon completion of the addition, the mixture was stirred at room temperature for 1 hour and heated to reflux for another 5 hours. The reaction mixture was added with cold water (5 ml) and 1N hydrochloric acid (2 ml) dropwise, the mixture was stirred for 5 minutes, adjusted to pH 10 with 10% aqueous sodium hydroxide solution and extracted with ethyl acetate (10 ml×5). The combined organic extracts were washed with brine (15 ml), dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 2-[2-(2-diethylamino-ethylamino)-ethyl]-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester (300 mg) as a brown oil which was used as such.
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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